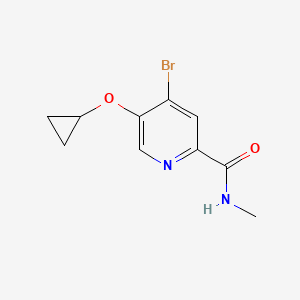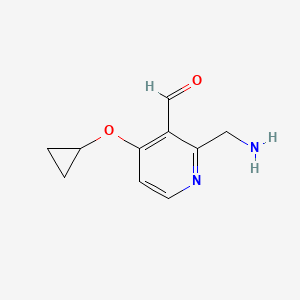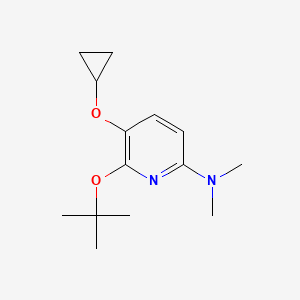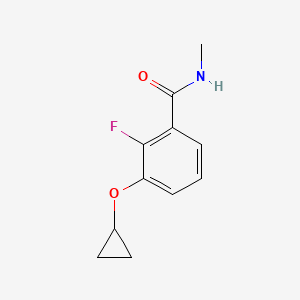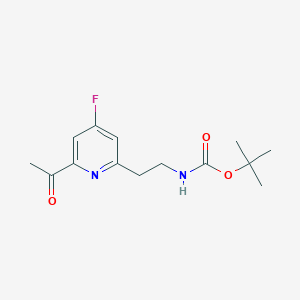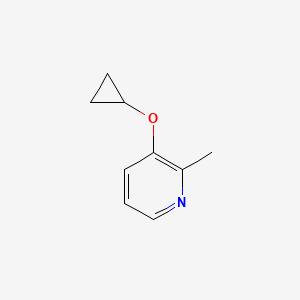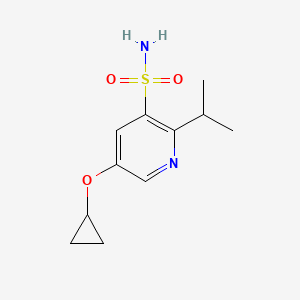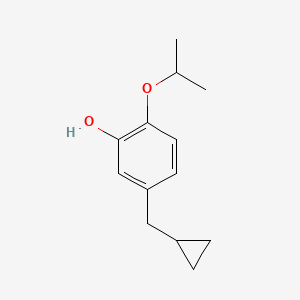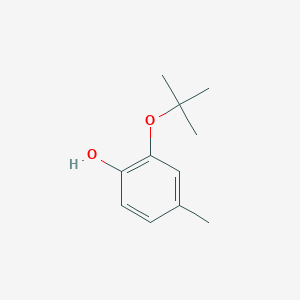
1-Cyclopropoxy-3-ethyl-2-isopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-3-ethyl-2-isopropylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions where the cyclopropoxy, ethyl, and isopropyl groups are introduced sequentially. Common reagents used in these reactions include cyclopropyl halides, ethyl halides, and isopropyl halides, along with catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halides (e.g., bromine, chlorine) in the presence of catalysts like aluminum chloride (AlCl3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Cyclopropoxy-3-ethyl-2-isopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene involves its interaction with molecular targets through its functional groups. The cyclopropoxy group can participate in ring-opening reactions, while the ethyl and isopropyl groups can influence the compound’s hydrophobic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropoxy-2-ethylbenzene
- 1-Cyclopropoxy-4-ethyl-2-isopropylbenzene
- 1-Cyclopropoxy-3-methyl-2-isopropylbenzene
Comparison: 1-Cyclopropoxy-3-ethyl-2-isopropylbenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct biological activities.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-cyclopropyloxy-3-ethyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C14H20O/c1-4-11-6-5-7-13(14(11)10(2)3)15-12-8-9-12/h5-7,10,12H,4,8-9H2,1-3H3 |
Clé InChI |
KPVKEKAAEFFEDB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)OC2CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


